Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate
Description
Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a five-membered lactam ring (5-oxopyrrolidine) with an ethyl carboxylate ester at the 1-position and a fluorine substituent at the 2-position. This structure combines reactive functional groups—a lactam (cyclic amide), an ester, and a fluorine atom—making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and modulates electronic properties, while the ester group offers synthetic flexibility for further derivatization. Its crystallographic and conformational properties are critical for understanding its reactivity and interactions in biological systems .
Properties
Molecular Formula |
C7H10FNO3 |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H10FNO3/c1-2-12-7(11)9-5(8)3-4-6(9)10/h5H,2-4H2,1H3 |
InChI Key |
ARGVGRLIZZVZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(CCC1=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 2-fluoropyrrolidine-1-carboxylate with an oxidizing agent to introduce the carbonyl group at the 5-position. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Position
The fluorine atom at position 2 undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Ammonia or primary amines displace the fluorine to yield 2-amino-pyrrolidine derivatives.
-
Grignard reagents (e.g., RMgX) replace fluorine with alkyl/aryl groups, forming substituted pyrrolidines.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃, EtOH, reflux | 2-Amino-5-oxopyrrolidine-1-carboxylate | 65–78% | |
| Alkylation | RMgX, THF, 0°C | 2-Alkyl-5-oxopyrrolidine-1-carboxylate | 45–60% |
This reactivity is attributed to the electron-withdrawing effect of the ester and ketone groups, which polarize the C–F bond, facilitating nucleophilic attack.
Ring-Opening Reactions
The pyrrolidine ring undergoes acid- or base-catalyzed ring-opening:
-
Acidic hydrolysis (HCl, H₂O) cleaves the lactam ring, yielding a γ-fluoro-glutamic acid derivative.
-
Basic conditions (NaOH, H₂O) produce ethyl 2-fluoro-5-oxo-pentanoate via ester hydrolysis.
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, reflux | γ-Fluoro-glutamic acid | Requires 12 h | |
| Base hydrolysis | 2M NaOH, 60°C | Ethyl 2-fluoro-5-oxo-pentanoate | Partial decarboxylation observed |
Reduction of the Carbonyl Group
The 5-oxo group is reduced to a hydroxyl or methylene group:
-
LiAlH₄ reduces the ketone to a secondary alcohol.
-
Catalytic hydrogenation (H₂, Pd/C) converts the ketone to a methylene group.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, 0°C | 5-Hydroxy-pyrrolidine derivative | 82% | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 5-Methylene-pyrrolidine | 70% |
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles:
-
Hydrazine hydrate forms pyrazolidine derivatives via condensation.
-
Thiourea generates thiazole rings under acidic conditions.
Ester Group Transformations
The ethyl ester undergoes typical ester reactions:
-
Hydrolysis to carboxylic acid (acid/base).
-
Transesterification with alcohols (e.g., MeOH, H⁺).
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O, reflux | 2-Fluoro-5-oxopyrrolidine-1-carboxylic acid | High purity | |
| Transesterification | MeOH, H₂SO₄ | Methyl 2-fluoro-5-oxopyrrolidine-1-carboxylate | 90% conversion |
Fluorine-Directed Electrophilic Aromatic Substitution
The electron-deficient fluorine atom directs electrophilic substitution in aromatic derivatives synthesized from the compound:
-
Nitration (HNO₃, H₂SO₄) occurs at the para position relative to fluorine.
-
Sulfonation (SO₃, H₂SO₄) yields sulfonated pyrrolidines.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 2-Fluoro-4-nitro-pyrrolidine | 55% |
Cross-Coupling Reactions
The fluorine atom enables palladium-catalyzed couplings:
-
Suzuki coupling with aryl boronic acids introduces aryl groups.
-
Buchwald-Hartwig amination forms C–N bonds with amines.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | 2-Aryl-pyrrolidine | 60–75% |
Key Mechanistic Insights
-
The fluorine atom stabilizes transition states via inductive effects, enhancing nucleophilic substitution rates .
-
The 5-oxo group directs ring-opening reactions by polarizing adjacent bonds.
-
Steric effects from the ethyl ester influence regioselectivity in cyclization .
This compound’s multifunctional reactivity underpins its utility in synthesizing fluorinated pharmaceuticals, including kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate is primarily recognized for its role as a building block in the synthesis of pharmaceutical compounds. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it an attractive candidate in drug design.
Anticancer Research
Research has indicated that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain fluorinated pyrrolidine derivatives can modulate biological pathways related to cancer cell proliferation and apoptosis. The compound's ability to influence these pathways positions it as a potential lead compound for developing new anticancer agents.
Neuropharmacology
The interaction of this compound with neurotransmitter receptors has been a subject of investigation. Preliminary studies suggest that this compound may affect pathways related to mood and cognition by binding to specific receptors in the brain. This opens avenues for exploring its use in treating neurodegenerative disorders and mood disorders.
Antimicrobial Applications
The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have been explored for their potential activity against Gram-positive bacteria and drug-resistant fungi.
Structure-Activity Relationship Studies
Research into the structure-activity relationships of pyrrolidine derivatives has shown that modifications can lead to enhanced antimicrobial activity. Compounds with similar structures have demonstrated varying degrees of effectiveness against multidrug-resistant pathogens, emphasizing the importance of chemical modifications in developing effective antimicrobial agents .
Anticancer Activity
A study examining the anticancer effects of various pyrrolidine derivatives highlighted that compounds structurally related to this compound showed promising results against A549 lung cancer cells, indicating their potential as therapeutic agents .
Antimicrobial Effectiveness
In vitro studies have demonstrated that certain derivatives exhibit selective antimicrobial properties against resistant strains of bacteria, suggesting that this compound could be further developed into a novel class of antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate with analogous pyrrolidine and heterocyclic carboxylates, focusing on structural, electronic, and functional differences.
Structural Analogues from Crystallographic Studies
A 2014 study analyzed two related compounds:
- (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate
- (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
| Feature | This compound | (±)-cis-ethyl 2-sulfanylidene...naphthyridine-6-carboxylate | (±)-trans-ethyl 2-oxo...pyrrolo[3,2-c]pyridine-5-carboxylate |
|---|---|---|---|
| Core ring system | Pyrrolidine (5-membered) | Decahydro-1,6-naphthyridine (bicyclic 6/6-membered) | Octahydro-1H-pyrrolo[3,2-c]pyridine (bicyclic 5/6-membered) |
| Substituents | 2-fluoro, 5-oxo, 1-ethyl carboxylate | 2-sulfanylidene (thiocarbonyl), 6-ethyl carboxylate | 2-oxo, 5-ethyl carboxylate |
| Electronic effects | Fluorine: strong electron-withdrawing (-I) | Sulfur: moderate electron-withdrawing (-I) | Ketone: electron-withdrawing (-I) |
| Conformation | Planar lactam ring (predicted) | Rigid bicyclic system with cis stereochemistry | Trans-fused bicyclic system |
Key Findings :
- The 2-fluoro substituent introduces stronger electronic effects than sulfur or ketone groups, which may influence reactivity in nucleophilic substitutions or metabolic pathways .
Comparison with 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
The safety data sheet (SDS) for 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) highlights differences in functionalization:
| Parameter | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |
|---|---|---|
| Substituents | 1-ethyl carboxylate, 2-fluoro | 1-methyl, 3-carboxylic acid |
| Ionization state | Ester (neutral at physiological pH) | Carboxylic acid (ionized at physiological pH) |
| Solubility | Likely lipophilic due to ester group | Hydrophilic due to ionizable carboxylic acid |
| Applications | Intermediate for lipophilic drug candidates | Potential metal chelator or polar building block |
Key Findings :
- The ethyl ester in the target compound enhances membrane permeability compared to the carboxylic acid analogue, making it more suitable for prodrug strategies .
Comparison with Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1H-benzimidazole-5-carboxylate
A structurally complex analogue featuring a benzimidazole core and fluorophenyl group () provides insights into hybrid systems:
| Feature | This compound | Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1H-benzimidazole-5-carboxylate |
|---|---|---|
| Core structure | Monocyclic pyrrolidine | Polycyclic benzimidazole-pyridine hybrid |
| Fluorine position | 2-position of pyrrolidine | 4-position of phenyl ring |
| Bioactivity relevance | Probable protease or kinase inhibition scaffold | Likely targeting nucleic acid-binding proteins (e.g., topoisomerases) |
Key Findings :
- Fluorine placement on the aromatic ring (vs. pyrrolidine) alters target selectivity and electronic interactions in biological systems .
Biological Activity
Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
This compound has a molecular formula of and a molecular weight of approximately 175.16 g/mol. The presence of the fluorine atom at the 2-position enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds structurally related to this pyrrolidine derivative have shown promise against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve disruption of cellular viability through apoptosis induction.
Case Study: A549 Cell Line
In a controlled study, various derivatives were tested for their cytotoxic effects on A549 cells using MTT assays. The results indicated that certain modifications in the structure significantly enhanced anticancer activity:
| Compound | Viability (%) | Significance (p-value) |
|---|---|---|
| Control (Untreated) | 100% | - |
| This compound | 71.3% | p < 0.05 |
| Modified Derivative A | 38.3% | p < 0.001 |
| Modified Derivative B | 24.5% | p < 0.0001 |
These findings suggest that structural modifications can greatly influence the efficacy of the compound against cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus. The structure-dependent nature of these compounds indicates that specific substitutions can enhance their effectiveness against resistant strains.
Case Study: Antimicrobial Screening
A series of derivatives were screened for antimicrobial activity using broth microdilution techniques against various pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| This compound | S. aureus (MRSA) | >128 |
| Modified Derivative C | S. aureus (MRSA) | 64 |
| Modified Derivative D | E. coli (resistant strain) | 32 |
The results indicated that some derivatives exhibited significant antimicrobial activity, suggesting potential for development as therapeutic agents against resistant infections.
Mechanistic Insights
Research into the mechanisms underlying the biological activity of this compound has revealed that these compounds may interact with specific enzyme pathways and receptors involved in cell signaling and growth regulation. Preliminary binding affinity studies indicate interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, fluorinated pyrrolidinones can be prepared using β-keto esters and fluorinated amines under acidic catalysis. Reaction optimization involves varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalyst loading (e.g., p-TsOH). Yields are monitored via TLC and HPLC, with purification by column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and fluorine coupling patterns (e.g., splitting in pyrrolidine rings).
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]) and isotopic patterns for fluorine .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the compound’s structure?
- Methodological Answer : Crystals are grown via slow evaporation in solvents like chloroform/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 93 K. SHELXL refines structures by minimizing residuals (R < 0.05) and validating bond lengths/angles against crystallographic databases. Hydrogen bonding and torsional strain are analyzed using Mercury software .
Q. What safety protocols are recommended for handling fluorinated pyrrolidinone derivatives?
- Methodological Answer : Although specific toxicity data may be limited (e.g., RTECS not available), general precautions include:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste Disposal : Follow institutional guidelines for halogenated organics, using licensed disposal services .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Geometry Optimization : Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes ground-state structures.
- Frontier Orbitals : HOMO-LUMO gaps quantify electrophilicity; fluorine’s electron-withdrawing effect reduces HOMO energy (~5.8 eV).
- Reactivity : Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization (e.g., fluorinated C-H activation) .
Q. How are contradictory crystallographic data resolved during structure refinement?
- Methodological Answer : Discrepancies (e.g., thermal motion vs. disorder) are addressed by:
- Twinned Data : SHELXL’s TWIN/BASF commands model twin fractions.
- Restraints : Apply distance/angle restraints for flexible substituents (e.g., ester groups).
- Validation : Check R and CCDC deposition for outliers .
Q. What strategies improve enantiomeric purity in asymmetric synthesis of fluorinated pyrrolidinones?
- Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts or BINOL-phosphoric acids for enantioselective cyclization.
- Chiral HPLC : Monitor ee values with Chiralpak AD-H columns (hexane/isopropanol eluent).
- Kinetic Resolution : Optimize reaction time to favor one enantiomer .
Q. How does fluorination impact the compound’s biological activity in medicinal chemistry studies?
- Methodological Answer :
- SAR Studies : Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme assays (e.g., kinase inhibition).
- Metabolic Stability : Fluorine reduces CYP450-mediated degradation, assessed via liver microsome assays.
- Docking Simulations : AutoDock Vina models interactions with target proteins (e.g., fluorophenyl π-stacking in active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
